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In Silico Modeling of 2-Amino-6chlorobenzothiazole Interactions: A Technical Guide

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Compound of Interest		
Compound Name:	2-Amino-6-chlorobenzothiazole	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of **2-amino-6-chlorobenzothiazole** and its derivatives, compounds of significant interest in medicinal chemistry. This document outlines the computational approaches used to understand the interactions of these molecules with various biological targets, summarizes key quantitative data, provides detailed experimental protocols for their synthesis and characterization, and visualizes relevant biological pathways.

Introduction

2-Amino-6-chlorobenzothiazole is a privileged heterocyclic scaffold that serves as a crucial starting material for the synthesis of a wide array of biologically active compounds.[1] Derivatives of this core structure have demonstrated a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic activities.[1] [2][3][4] In silico modeling plays a pivotal role in understanding the structure-activity relationships (SAR) of these derivatives, predicting their binding affinities, and elucidating their mechanisms of action at a molecular level. This guide delves into the computational techniques and experimental validations that are central to the drug discovery and development pipeline for this class of compounds.



Data Presentation: Physicochemical and Crystallographic Properties

The fundamental properties of **2-amino-6-chlorobenzothiazole** are essential for computational modeling and experimental design.

Table 1: Physicochemical Properties of 2-Amino-6-chlorobenzothiazole

Property	Value	Source
CAS Number	95-24-9	[5][6]
Molecular Formula	C7H5CIN2S	[5][6]
Molecular Weight	184.65 g/mol	[5]
Melting Point	199-201 °C	
LogP (Octanol/Water Partition Coefficient)	2.532	[7]
Water Solubility (log10ws)	-3.12 mol/L	[7]
SMILES	Nc1nc2ccc(Cl)cc2s1	[7]
InChI Key	VMNXKIDUTPOHPO- UHFFFAOYSA-N	[7]

Table 2: Single-Crystal X-ray Crystallographic Data for 2-Amino-6-chlorobenzothiazole



Parameter	Value	Reference
Crystal System	Orthorhombic	[8]
Space Group	Pbca	[8]
a (Å)	7.371(2)	[8]
b (Å)	12.015(4)	[8]
c (Å)	17.200(6)	[8]
α (°)	90	[8]
β (°)	90	[8]
γ (°)	90	[8]
Volume (ų)	1523.5(9)	[8]
Z	8	[8]
Calculated Density (g/cm³)	1.608	[8]

In Silico Modeling Methodologies

The exploration of **2-amino-6-chlorobenzothiazole** interactions heavily relies on a variety of computational techniques. These methods provide insights into the binding modes, energies, and potential biological targets of the compound and its derivatives.

Molecular Docking

Molecular docking is a primary in silico tool used to predict the preferred orientation of a ligand when bound to a receptor. For 2-aminobenzothiazole derivatives, docking studies have been instrumental in identifying potential protein targets and elucidating key intermolecular interactions.

Commonly Used Software:

- AutoDock Vina
- Discovery Studio



• V-life MDS[9]

Key Interactions Identified through Docking:

- Hydrogen Bonding: The amino group at the 2-position and the nitrogen atom within the
 thiazole ring are common hydrogen bond donors and acceptors, respectively. These
 interactions are frequently observed with amino acid residues in the active sites of target
 proteins.[1]
- Hydrophobic Interactions: The aromatic benzothiazole core often engages in hydrophobic interactions with nonpolar residues of the protein, contributing to the stability of the ligandprotein complex.[1]
- π - π Stacking: The aromatic nature of the benzothiazole ring allows for π - π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.[10]

Target Proteins Investigated:

- PI3Ky (Phosphoinositide 3-kinase gamma): Docking studies have been performed on novel
 2-aminobenzothiazole derivatives to assess their potential interactions within the ATP binding domain of the PI3Ky enzyme.[2]
- Aldose Reductase (ALR2) and Peroxisome Proliferator-Activated Receptor gamma (PPAR-y): In silico evaluations, including molecular docking, have been conducted on 2-aminobenzothiazole derivatives for their potential as antidiabetic agents by targeting ALR2 and PPAR-y.[11]
- DNA Gyrase: Docking studies have been employed to investigate the probable interactions of 2-aminobenzothiazole derivatives with DNA gyrase, a target for antimicrobial agents.[9]
- Epidermal Growth Factor Receptor Tyrosine Kinase Domain (EGFR-TKD): Thiazolo-[2,3-b]quinazolinone derivatives, synthesized from 2-aminobenzothiazoles, have been evaluated against EGFR-TKD using molecular docking simulations.[12]

Quantitative Structure-Activity Relationship (QSAR)



QSAR studies are employed to correlate the chemical structure of compounds with their biological activity. For 2-aminobenzothiazole derivatives, QSAR models can help in predicting the activity of novel compounds and in optimizing lead structures.

Workflow for In Silico Analysis

General In Silico Modeling Workflow Target Identification **Ligand Preparation** and Preparation (2-Amino-6-chlorobenzothiazole Derivatives) (e.g., PI3K, ALR2, EGFR-TK) **Molecular Docking** Binding Pose and **Energy Calculation** Analysis of Interactions (H-bonds, Hydrophobic, etc.) **QSAR Model Development** Prediction of Activity for New Derivatives Lead Optimization

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Caption: A generalized workflow for the in silico modeling of **2-amino-6-chlorobenzothiazole** derivatives.

Experimental Protocols

The synthesis and characterization of **2-amino-6-chlorobenzothiazole** and its derivatives are fundamental steps that precede and validate in silico studies.

Synthesis of 2-Amino-6-chlorobenzothiazole

A common and established method for the synthesis of **2-amino-6-chlorobenzothiazole** involves the reaction of 4-chloroaniline with potassium thiocyanate and bromine in glacial acetic acid.[8]

Materials:

- 4-chloroaniline
- Potassium thiocyanate (KSCN)
- Bromine (Br₂)
- · Glacial acetic acid

Procedure:

- Dissolve 4-chloroaniline and potassium thiocyanate in glacial acetic acid in a reaction vessel.
- Cool the mixture in an ice bath.
- Slowly add a solution of bromine in glacial acetic acid to the cooled mixture while stirring.
 Maintain the temperature below 10°C.
- After the addition is complete, continue stirring the reaction mixture for several hours at room temperature.
- Pour the reaction mixture into crushed ice and water.



- Neutralize the mixture with a concentrated ammonium hydroxide solution, which will cause the product to precipitate.
- Filter the precipitate, wash it thoroughly with water, and then dry it.
- Recrystallize the crude product from ethanol to obtain pure 2-amino-6chlorobenzothiazole.[8]

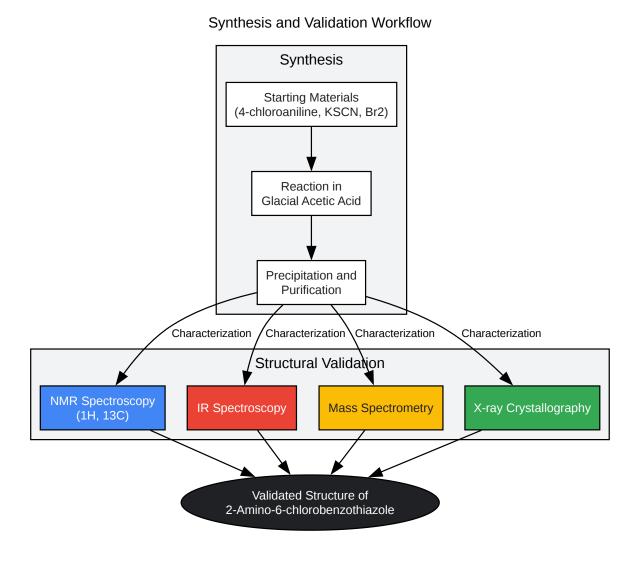
Spectroscopic Characterization

The structural confirmation of synthesized **2-amino-6-chlorobenzothiazole** derivatives is crucial and is typically achieved through a combination of spectroscopic techniques.[13]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment and connectivity of atoms, confirming the arrangement of substituents on the benzothiazole ring system.[2][13]
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as N-H and C=N vibrations.[2][13]
- Mass Spectrometry (MS): MS is employed to determine the molecular weight of the synthesized compound and to analyze its fragmentation pattern, further confirming its structure.[2][13]

Workflow for Synthesis and Validation





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Caption: A workflow diagram illustrating the synthesis and subsequent structural validation of **2- amino-6-chlorobenzothiazole**.

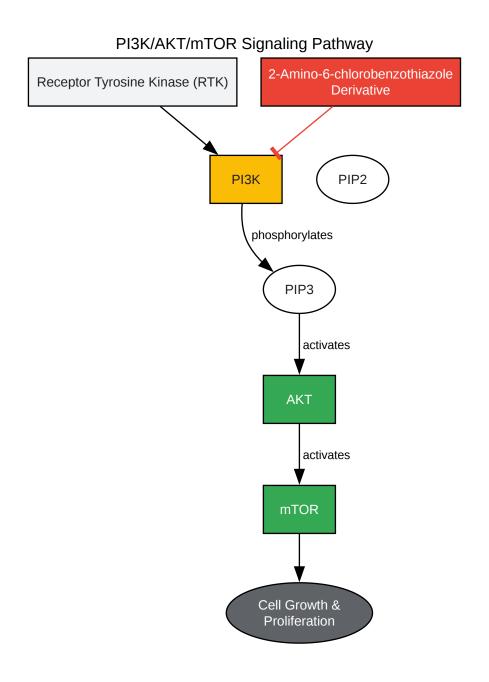
Signaling Pathways and Biological Targets

Derivatives of **2-amino-6-chlorobenzothiazole** have been shown to modulate key signaling pathways implicated in diseases such as cancer. Understanding these pathways is crucial for rational drug design.

PI3K/AKT/mTOR Pathway



The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Certain 2-aminobenzothiazole derivatives have been identified as inhibitors of this pathway, often by targeting the PI3K enzyme.[1]



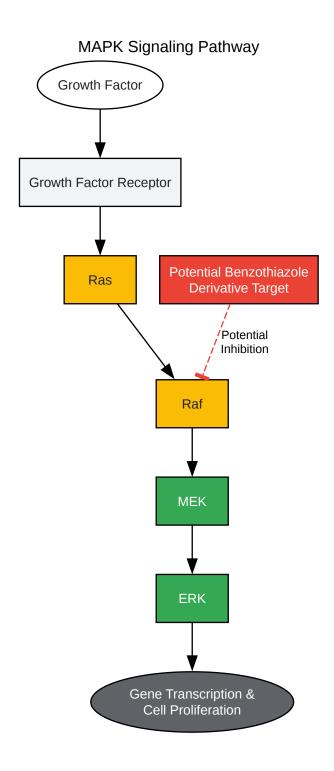
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Caption: Inhibition of the PI3K/AKT/mTOR pathway by **2-amino-6-chlorobenzothiazole** derivatives.



MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling route involved in cell proliferation, differentiation, and apoptosis. It is also a target for anticancer drug development, and some benzothiazole derivatives have shown activity related to this pathway. [1]





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Caption: The MAPK signaling cascade and potential points of intervention for benzothiazole derivatives.

Conclusion

The in silico modeling of **2-amino-6-chlorobenzothiazole** and its derivatives is a powerful approach in modern drug discovery. By integrating computational methods with experimental synthesis and biological evaluation, researchers can accelerate the identification and optimization of novel therapeutic agents. This guide has provided a foundational overview of the key computational techniques, experimental protocols, and biological pathways relevant to this important class of compounds. The continued application of these methodologies holds significant promise for the development of new drugs targeting a range of diseases.

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